Home > Products > Screening Compounds P109590 > Apelin-17 (human, bovine)
Apelin-17 (human, bovine) -

Apelin-17 (human, bovine)

Catalog Number: EVT-13525389
CAS Number:
Molecular Formula: C96H156N34O20S
Molecular Weight: 2138.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Apelin-17 is classified as a bioactive peptide hormone. It is synthesized in various tissues, including the heart, adipose tissue, and brain. The peptide has been identified in both human and bovine sources, making it relevant for comparative studies in physiology and pharmacology. Its chemical structure is defined by the sequence of amino acids KFRRQRPRLSHKGPMPF, with a molecular formula of C96H156N34O20S and a molecular weight of approximately 2138.56 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of apelin-17 can be achieved through solid-phase peptide synthesis techniques. In laboratory settings, synthetic analogs have also been developed to enhance metabolic stability. For instance, LIT01-196 is a modified version of apelin-17 that features a fluorocarbon chain added to its N-terminal region, significantly increasing its in vivo half-life from approximately 4.6 minutes for native apelin-17 to over 24 hours .

The synthesis typically involves:

  1. Solid-phase synthesis: Utilizing resin-bound amino acids that are sequentially coupled to form the peptide chain.
  2. Cleavage and purification: The synthesized peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure and Data

The three-dimensional structure of apelin-17 has been investigated using various biophysical techniques. Notably, nuclear magnetic resonance spectroscopy has revealed that apelin-17 adopts a specific conformation when interacting with lipid micelles, which mimics cell membrane environments .

Key structural features include:

  • Conformational flexibility: Apelin-17 exhibits significant conformational changes upon binding to its receptor.
  • Binding motifs: The basic RPRL sequence within apelin-17 is crucial for its interaction with anionic lipids and the apelin receptor.
Chemical Reactions Analysis

Reactions and Technical Details

Apelin-17 participates in several biochemical reactions primarily related to its function as a receptor agonist. Upon binding to the apelin receptor, it activates intracellular signaling pathways that lead to various physiological effects such as vasodilation and increased cardiac contractility.

Key reaction mechanisms include:

  1. G protein-coupled receptor activation: Apelin-17 binding induces conformational changes in the receptor, activating downstream signaling pathways.
  2. cAMP modulation: It inhibits forskolin-stimulated increases in cyclic adenosine monophosphate levels, demonstrating its role in modulating intracellular signaling .
Mechanism of Action

Process and Data

The mechanism of action of apelin-17 involves its binding to the apelin receptor (APJ), which is coupled to G proteins. This interaction triggers a cascade of intracellular events:

Studies have shown that analogs like LIT01-196 maintain similar mechanisms while offering enhanced stability and efficacy compared to native apelin-17 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Apelin-17 exhibits several notable physical and chemical properties:

Relevant data includes:

  • Molecular weight: 2138.56 g/mol
  • Chemical formula: C96H156N34O20S

The compound's stability can be influenced by pH and temperature; thus, it is recommended to store it at -20°C under desiccating conditions for optimal preservation .

Applications

Scientific Uses

Apelin-17 has significant implications in various scientific fields:

  1. Cardiovascular research: Its role in regulating blood pressure and cardiac function makes it a target for developing treatments for heart failure and hypertension.
  2. Metabolic studies: Research into its effects on appetite regulation and energy homeostasis is ongoing.
  3. Pharmacological development: The creation of stable analogs provides potential therapeutic agents for conditions associated with fluid balance disorders.
Molecular and Receptor Interactions of Apelin-17

Structural Determinants of Apelin-17 Binding to the APJ Receptor

Apelin-17 (KFRRQRPRLSHKGPMPF) binds the class A G protein-coupled apelin receptor (APJ/APLNR) through conserved structural motifs localized primarily in its C-terminal region. The RPRL sequence (residues 6-9) forms a solvent-exposed type I β-turn critical for initial receptor docking, with arginine residues (R6, R8) forming salt bridges with D23 and hydrogen bonds with Y21 in the APJ N-terminus [4] [7]. This motif undergoes membrane-catalyzed structuring upon contact with anionic phospholipid headgroups (e.g., phosphatidylglycerol), adopting a bioactive conformation prior to receptor engagement [1] [7] [9]. The C-terminal M11-P12-F13 triad penetrates the orthosteric pocket, where M11 engages hydrophobic residues F78²·⁵³, I109³·³², and Y264⁶·⁵¹, while F13 anchors deeply between Y185ᴱᶜˡ², F110³·³³, and L201⁵·³⁸ via π-π stacking and van der Waals interactions [4] [6] [10].

Table 1: Key Apelin-17 Residues and APJ Receptor Interactions

Apelin-17 ResidueStructural RoleAPJ Receptor Contact Points
R6Membrane anchoring/β-turn initiationD23ᴺ⁻ᵀᴱᴿᴹ, Y21ᴺ⁻ᵀᴱᴿᴹ, phospholipid headgroups
P8β-turn stabilizationL173ᴱᶜˡ², Y182ᴱᶜˡ²
L9Hydrophobic core formationF782.53, F2917.35
M11Orthosteric pocket engagementI1093.32, M1133.36, Y2646.51
F13Deep binding pocket insertionF1103.33, Y185ᴱᶜˡ², L2015.38

19F-NMR studies using bicelles demonstrate that apelin-17 binds membranes with weak affinity (Kd ~ μM range) in fast exchange, enabling a "fly-casting" mechanism where the membrane-tethered peptide samples conformational space for optimal receptor engagement [1]. Mutagenesis of R6 or F13 reduces ERK phosphorylation by >80%, confirming their indispensable roles in signaling [4] [8].

Comparative Efficacy of Apelin-17 Isoforms in Receptor Activation

Among apelin isoforms, apelin-17 exhibits intermediate signaling potency and distinct pathway bias compared to shorter (apelin-13) and longer (apelin-36, -55) isoforms. In HEK293A-APJ cells:

  • ERK phosphorylation potency: Apelin-13 (EC₅₀ = 0.3 nM) > apelin-17 (EC₅₀ = 1.2 nM) > apelin-36 (EC₅₀ = 3.5 nM) ≈ apelin-55 (EC₅₀ = 4.1 nM) [2] [8]
  • Calcium mobilization efficacy: Apelin-17 induces 220% peak response vs. apelin-13 (180%), attributed to enhanced Gq coupling efficiency [8]
  • β-arrestin recruitment bias: Apelin-17 shows 5.3-fold higher β-arrestin-2 recruitment than apelin-13, while apelin-36 favors Gαi-mediated cAMP inhibition [8] [10]

Table 2: Signaling Profile of Apelin Isoforms in APJ Activation

IsoformERK Phosphorylation EC₅₀ (nM)cAMP Inhibition (% max)β-arrestin Recruitment (BRET₅₀)Primary Signaling Bias
Apelin-130.3 ± 0.195 ± 418.2 ± 1.5Gαi/Gq
Apelin-171.2 ± 0.387 ± 58.5 ± 0.9*β-arrestin-2
Apelin-363.5 ± 0.692 ± 324.1 ± 2.3Gαi
Apelin-554.1 ± 0.888 ± 626.8 ± 3.1Gαi

*Lower BRET₅₀ indicates higher potency [8]

The N-terminal extension in apelin-17 (vs. apelin-13) enhances membrane association via KFRR (residues 1-4), increasing local concentration at the cell surface [9]. However, its shorter length compared to apelin-36/55 reduces hydrophobic exposure, preventing non-specific lipid insertion and maintaining signaling specificity [9]. All isoforms share near-identical C-terminal conformation (residues 6-17), explaining their comparable maximal efficacy in ERK activation [2] [9].

Allosteric Modulation of APJ Receptor Signaling by Apelin-17 Derivatives

Apelin-17 derivatives modulate APJ through ligand-specific conformational trapping and receptor dimerization regulation:

  • CMF-019 (small-molecule agonist): Binds deeper than apelin-17 between TM3/4/5, engaging L112³·³⁵, W259⁶·⁴⁶, and Y299⁷·⁴³ to stabilize Gαi-biased active states with minimal β-arrestin recruitment [6] [10]
  • Antagonistic antibody JN241: Binds both protomers in APJ homodimers, compressing the dimer interface (F97-F101) and locking TM3 in inactive conformation, reducing apelin-17 affinity by 30-fold [10]
  • Cyclic RPRL analogs: Constrain the β-turn via N→C terminal cyclization, enhancing APJ binding 12-fold but inducing β-arrestin-biased signaling due to impaired G protein coupling [4] [8]

APJ forms functionally asymmetric homodimers mediated by the F97-G101 motif. In apelin-17-bound dimers, ligand occupancy occurs only in the G protein-coupled protomer, while the apo-protomer adopts an inactive conformation [10]. Agonist binding increases monomer/dimer equilibrium dissociation by 40%, facilitated by Gi protein coupling sterically competing with dimeric interfaces [10]. This allostery enables apelin-17 derivatives to fine-train signaling; e.g., F13A substitution preserves Gαi coupling but abrogates β-arrestin-dependent internalization [4] [8].

Table 3: Allosteric Modulators of APJ Receptor Signaling

ModulatorTarget SiteEffect on Apelin-17 SignalingFunctional Outcome
CMF-019TM3/4/5 deep pocketEnhances Gi coupling (Emax +35%)Gαi-biased agonism
JN241 (antibody)ECL2/dimer interfaceReduces apelin-17 affinity (Kd ×30)Functional antagonism
[D-Ala8]-apelin-17RPRL motif stabilizationIncreases β-arrestin recruitment 3.2-foldEnhanced receptor internalization
F13A mutationOrthosteric pocketAbolishes β-arrestin recruitmentSustained Gαi signaling

All compounds listed are experimental agents for research use only.

Properties

Product Name

Apelin-17 (human, bovine)

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C96H156N34O20S

Molecular Weight

2138.6 g/mol

InChI

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)

InChI Key

SVWSKJCJNAIKNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.